molecular formula C20H14BrClFN3 B11443155 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443155
M. Wt: 430.7 g/mol
InChI Key: JGZAJZMHQIJWKY-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of multiple substituents, such as bromine, fluorine, chlorine, and methyl groups, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with different functional groups.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Olprinone: A cardiotonic agent with an unsubstituted imidazole fragment.

    Miroprofen: An analgesic with a 2-substituted imidazole structure.

    Zolimidine: An anticancer agent with a similar imidazo[1,2-a]pyridine core.

    Minodronic Acid: An antiosteoporosis drug with a 3-substituted imidazo[1,2-a]pyridine structure.

Uniqueness

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms and a methyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C20H14BrClFN3

Molecular Weight

430.7 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14BrClFN3/c1-12-4-2-3-5-17(12)24-20-19(15-10-13(21)6-8-16(15)23)25-18-9-7-14(22)11-26(18)20/h2-11,24H,1H3

InChI Key

JGZAJZMHQIJWKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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